Home > Products > Screening Compounds P91596 > Methyllycaconitine citrate
Methyllycaconitine citrate -

Methyllycaconitine citrate

Catalog Number: EVT-2792003
CAS Number:
Molecular Formula: C43H58N2O17
Molecular Weight: 874.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyllycaconitine citrate is a potent antagonist of the alpha-7 nicotinic acetylcholine receptors, which play a crucial role in various neurological processes. This compound is derived from the plant Delphinium ajacis, where it acts as a bioactive constituent responsible for the plant's toxicity. Methyllycaconitine citrate has garnered attention for its potential applications in neuroscience research and therapeutic interventions, particularly in conditions involving neurodegeneration and synaptic dysfunction.

Source

Methyllycaconitine citrate is primarily extracted from the seeds of Delphinium ajacis through long-column chromatography. The compound is stabilized as a citrate salt to enhance its solubility and bioactivity. This extraction process ensures a high purity level, typically exceeding 95% as determined by high-performance liquid chromatography.

Classification

Methyllycaconitine citrate is classified as a norditerpenoid alkaloid. It specifically targets neuronal nicotinic acetylcholine receptors, particularly the alpha-7 subtype, making it significant in pharmacological studies aimed at understanding receptor interactions and neuroprotective mechanisms.

Synthesis Analysis

Methods

The synthesis of methyllycaconitine citrate involves multiple steps, beginning with the extraction of lycoctonine from Delphinium species. The synthesis pathway includes:

  1. Formation of Succinic Anhydrides: Succinic acids are refluxed with acetic anhydride to produce corresponding succinic anhydrides.
  2. Coupling Reactions: These anhydrides are treated with anthranilic acid in chloroform to yield substituted methyllycaconitine acids.
  3. Final Coupling: The acids are coupled to the primary hydroxyl group of lycoctonine in the presence of p-toluenesulfonyl chloride and pyridine, resulting in various methyllycaconitine analogs.

The key structural component for its activity is the (S)-2-methylsuccinimidobenzoyl group connected to the C18 oxygen of lycoctonine, which is essential for binding to the alpha-7 nicotinic receptors .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to achieve optimal yields and maintain the integrity of sensitive functional groups within the molecule.

Molecular Structure Analysis

Structure

Methyllycaconitine citrate has a complex molecular structure characterized by multiple chiral centers and functional groups. Its chemical formula is C37H50N2O10C6H8O7C_{37}H_{50}N_{2}O_{10}\cdot C_{6}H_{8}O_{7}, with a molecular weight of approximately 874.93 g/mol.

Structural Data

  • CAS Number: 351344-10-0
  • PubChem ID: 90479749
  • InChI Key: INBLZNJHDLEWPS-IRPACCRLSA-N
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO) at concentrations up to 100 mM .
Chemical Reactions Analysis

Reactions

Methyllycaconitine citrate primarily acts as an antagonist at alpha-7 nicotinic acetylcholine receptors, influencing various neurotransmitter release mechanisms. The compound exhibits high affinity (Ki = 1.4 nM) for these receptors, effectively blocking their activation by agonists such as acetylcholine.

Technical Details

In vitro studies have demonstrated that methyllycaconitine citrate can inhibit neurotransmitter-induced responses in neuronal cultures, thereby reducing synaptic efficacy and impacting neuromuscular transmission . Furthermore, it has shown protective effects against neurotoxic agents like amyloid-beta peptides, suggesting potential applications in Alzheimer's disease research .

Mechanism of Action

Methyllycaconitine citrate functions by binding selectively to alpha-7 nicotinic acetylcholine receptors, preventing their activation by endogenous ligands. This blockade results in altered calcium ion influx and reduced neurotransmitter release, which can modulate synaptic plasticity and cognitive functions.

Process Data

Studies indicate that low doses of methyllycaconitine citrate can enhance glutamate efflux in certain neuronal models, suggesting that antagonism at these receptors may paradoxically facilitate some aspects of synaptic transmission under specific conditions . This dual role highlights the complexity of receptor interactions and the potential for therapeutic modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Storage Conditions: Recommended storage at -20°C to maintain stability and prevent degradation.

Chemical Properties

  • Stability: Sensitive to light and oxygen; should be handled under inert conditions.
  • Solubility: Highly soluble in both water and DMSO, facilitating its use in various experimental setups .
Applications

Methyllycaconitine citrate has significant scientific applications, particularly in:

  1. Neuroscience Research: Used as a tool to study nicotinic receptor functions and their roles in cognitive processes.
  2. Neuroprotection Studies: Investigated for its potential to mitigate neurotoxicity associated with neurodegenerative diseases.
  3. Pharmacological Development: Explored as a candidate for developing therapies targeting cognitive deficits linked to disorders such as Alzheimer's disease.
Neuropharmacological Mechanisms of α7 Nicotinic Acetylcholine Receptor Antagonism

Selective Inhibition of α7 Neuronal Nicotinic Acetylcholine Receptor Subtypes: Binding Kinetics and Receptor Specificity

Methyllycaconitine citrate exhibits picomolar to low nanomolar affinity for α7 neuronal nicotinic acetylcholine receptors, with a documented dissociation constant (K~i~) of 0.87–1.4 nM in rat brain homogenates. This high-affinity binding is competitive with α-bungarotoxin, a classic α7 neuronal nicotinic acetylcholine receptor antagonist [1] [3] [7]. Binding occurs at orthosteric ligand-binding sites located at the interface of adjacent α7 subunits in the homopentameric receptor complex. Methyllycaconitine citrate's selectivity for α7 over other neuronal nicotinic acetylcholine receptor subtypes arises from its specific interaction with residues within loop C of the α7 subunit’s ligand-binding domain, particularly through hydrophobic contacts and hydrogen bonding involving its modified succinimide moiety [3] [9].

Table 1: Binding Affinity (K~i~) of Methyllycaconitine Citrate at Neuronal Nicotinic Acetylcholine Receptor Subtypes

Receptor SubtypeK~i~ (nM)Experimental SystemReference Source
α70.87 - 1.4Rat brain, [¹²⁵I]Iodo-Methyllycaconitine binding [3] [7]
α4β2>40Rat brain, [³H]Epibatidine binding [4] [5]
α6β2>40Rat brain, [³H]Epibatidine binding [4] [5]
Muscle-type>1000Torpedo electroplax, [¹²⁵I]α-Bungarotoxin binding [7]

Regional autoradiography and biodistribution studies in rat brain using tritiated or non-radiolabeled Methyllycaconitine citrate combined with LC-MS/MS quantification demonstrate its differential accumulation in brain regions rich in α7 neuronal nicotinic acetylcholine receptors. The highest densities are observed in the hypothalamus and hippocampus, intermediate levels in the cortex, and low levels in the cerebellum and striatum. This distribution correlates strongly with α7 neuronal nicotinic acetylcholine receptor protein expression patterns [7]. Pre-treatment with selective α7 neuronal nicotinic acetylcholine receptor agonists (e.g., PNU-282987) or antagonists significantly reduces Methyllycaconitine citrate binding in the hypothalamus and hippocampus, confirming its in vivo target engagement specificity for α7 neuronal nicotinic acetylcholine receptors [7]. Notably, Methyllycaconitine citrate binding is irreversible at α4β2 neuronal nicotinic acetylcholine receptors but reversible at α7 neuronal nicotinic acetylcholine receptors under physiological conditions, contributing to its functional selectivity profile [9].

Allosteric Modulation versus Competitive Antagonism: Electrophysiological Evidence

Electrophysiological investigations using whole-cell patch-clamp techniques and two-electrode voltage clamping in Xenopus oocytes provide definitive evidence that Methyllycaconitine citrate acts primarily as a competitive antagonist at α7 neuronal nicotinic acetylcholine receptors. Methyllycaconitine citrate suppresses acetylcholine-evoked currents in a concentration-dependent manner (IC~50~ ~1-10 nM), and its inhibitory effects are surmountable by increasing concentrations of acetylcholine or choline, indicative of competitive inhibition at the orthosteric site [1] [3] [8]. Crucially, Methyllycaconitine citrate does not potentiate α7 neuronal nicotinic acetylcholine receptor responses nor reverse desensitization, behaviors characteristic of type II positive allosteric modulators like PNU-120596. Instead, Methyllycaconitine citrate accelerates or stabilizes the desensitized state of the α7 receptor [2] [8].

A paradoxical receptor potentiation at picomolar concentrations is observed under specific conditions. Picomolar Methyllycaconitine citrate (100-500 pM) enhances α7 neuronal nicotinic acetylcholine receptor-mediated currents evoked by low concentrations of agonists in hippocampal neurons and potentiates hippocampal long-term potentiation ex vivo. This potentiation is attributed to Methyllycaconitine citrate's ability to modulate receptor sensitivity through binding at low occupancy levels without fully blocking the channel, potentially stabilizing high-affinity states or priming the receptor for opening [1]. Furthermore, Methyllycaconitine citrate (1 µM) prevents positive allosteric modulator effects. In the presence of PNU-120596, which converts endogenous choline into a potent neuroprotective agent by inhibiting α7 neuronal nicotinic acetylcholine receptor desensitization, Methyllycaconitine citrate completely blocks the PNU-120596-induced potentiation of choline responses, confirming its action at the agonist binding site rather than an allosteric site [2].

Table 2: Electrophysiological Profile of Methyllycaconitine Citrate at α7 Neuronal Nicotinic Acetylcholine Receptors

EffectConcentration RangeExperimental ModelKey Finding
Competitive Antagonism1 - 10 nMXenopus oocytes, Hippocampal slicesReversible suppression of ACh currents; surmountable by ACh
Low-dose Potentiation100 - 500 pMRat hippocampal slicesEnhanced glutamate efflux and LTP duration
Block of PNU-120596 Potentiation1000 nMHippocampal neurons (COGD model)Abolition of choline neuroprotection

Cross-Reactivity with Non-α7 Neuronal Nicotinic Acetylcholine Receptor Subtypes

While Methyllycaconitine citrate exhibits high selectivity for α7 over many neuronal nicotinic acetylcholine receptor subtypes, significant functional interactions occur with α4β2 and α6β2 neuronal nicotinic acetylcholine receptors at higher concentrations. Methyllycaconitine citrate inhibits α4β2 neuronal nicotinic acetylcholine receptors with IC~50~ values typically exceeding 40 nM (approximately 50-fold lower potency than at α7 neuronal nicotinic acetylcholine receptors) [4] [5] [9]. This interaction is pharmacologically relevant because concentrations of Methyllycaconitine citrate used in vivo for α7 neuronal nicotinic acetylcholine receptor blockade (e.g., 1-10 mg/kg systemically) can achieve brain levels sufficient to partially inhibit α4β2 neuronal nicotinic acetylcholine receptors [4] [10].

Cross-reactivity is stoichiometry-dependent for α4β2 neuronal nicotinic acetylcholine receptors. Methyllycaconitine citrate shows greater inhibitory potency at the high-sensitivity (α4)~2~(β2)~3~ stoichiometry compared to the low-sensitivity (α4)~3~(β2)~2~ stoichiometry. This difference arises from Methyllycaconitine citrate's ability to induce more profound desensitization in the (α4)~2~(β2)~3~ configuration, likely through binding at the α4-α4 interface unique to this stoichiometry [8] [9]. Electrophysiological studies in mouse prefrontal cortex layer V demonstrate that Methyllycaconitine citrate (10 nM) fails to block nicotine-induced increases in GABAergic inhibitory postsynaptic current frequency onto fast-spiking interneurons, whereas dihydro-β-erythroidine (1 µM, an α4β2-preferring antagonist) abolishes this effect. This indicates that Methyllycaconitine citrate, at concentrations selective for α7 neuronal nicotinic acetylcholine receptor blockade, does not interfere with presynaptic α4β2 neuronal nicotinic acetylcholine receptors modulating GABA release [10].

Synthetic Methyllycaconitine citrate analogs exhibit modified selectivity profiles. Structural modifications, particularly to the succinimidobenzoyl ester group, can shift selectivity towards α4β2 neuronal nicotinic acetylcholine receptors. For instance, analogs incorporating large hydrophobic substituents (e.g., 2-phenylsuccinimide) retain low nanomolar affinity for α7 neuronal nicotinic acetylcholine receptors (K~i~ ~1.68 nM) but show increased potency at inhibiting α4β2 neuronal nicotinic acetylcholine receptor function, demonstrating the potential for engineering subtype selectivity through targeted chemistry [3] [9]. Furthermore, Methyllycaconitine citrate's interaction with α6β2 neuronal nicotinic acetylcholine receptors contributes to its ability to attenuate methamphetamine-induced neurotoxicity in the striatum, implicating non-α7 mechanisms in some neuroprotective effects [4] [5].

Properties

Product Name

Methyllycaconitine citrate

IUPAC Name

[(1R,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C43H58N2O17

Molecular Weight

874.9 g/mol

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29?,30-,33+,34-,35+,36+,37-;/m0./s1

InChI Key

INBLZNJHDLEWPS-IRPACCRLSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

not available

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]1[C@@]([C@H](C23)OC)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.